Oxybutynin - 5633-20-5

Oxybutynin

Catalog Number: EVT-278070
CAS Number: 5633-20-5
Molecular Formula: C22H31NO3
Molecular Weight: 357.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oxybutynin is a pharmaceutical compound widely used for the treatment of overactive bladder syndrome (OAB), a condition characterized by urinary urgency, frequency, and incontinence. It has been a mainstay in the management of OAB and related disorders for over four decades, with its efficacy and safety well-documented across various populations, including children, the elderly, and those with neurogenic bladder dysfunction7 9. The drug's versatility is evident in its availability in multiple formulations, including oral, intravesical, and transdermal applications9 10.

Applications in Various Fields

Overactive Bladder and Detrusor Overactivity

Oxybutynin's primary application is in the treatment of OAB and detrusor overactivity. It has been shown to effectively control symptoms such as urinary frequency and urge incontinence1 7. The drug is considered the "gold standard" for first-line therapy in patients with these conditions7.

Neurogenic Bladder and Enuresis

In patients with neurogenic bladder dysfunction, such as those with spina bifida or urethral valves, oxybutynin has demonstrated a protective effect on bladder function and structure, preventing hypertrophic and ischemic changes2. It is also effective in managing enuresis and bladder spasm, providing relief from involuntary bladder contractions6.

Bladder Obstruction

In a study involving guinea pigs with partial bladder obstruction, oxybutynin treatment was found to prevent hypertrophic bladder changes and maintain normal bladder function, suggesting its potential use in early treatment of conditions leading to obstruction2.

Gastrocystoplasty

Oxybutynin has shown beneficial effects following gastrocystoplasty, a surgical procedure where a segment of the stomach is used to augment the bladder. It appears to have a direct action on gastric smooth muscle, which can improve the function of gastric neobladders5.

Transdermal Delivery

Recent advancements have led to the development of transdermal bioadhesive films containing oxybutynin, which offer an innovative therapeutic system for its administration. These films have demonstrated efficient drug permeation across the skin, potentially allowing for smaller application areas or lower drug dosages10.

Synthesis Analysis

The synthesis of oxybutynin involves several key chemical reactions, including:

  1. Grignard Reaction: This reaction typically involves the formation of a Grignard reagent which is then reacted with a carbonyl compound to form an alcohol.
  2. Mannich Reaction: This step entails the condensation of an amine with formaldehyde and a ketone or aldehyde, leading to the formation of β-amino carbonyl compounds.
  3. Esterification or Transesterification: The final step usually involves the reaction of an acid with an alcohol to form an ester, which in this case results in oxybutynin.
Molecular Structure Analysis

Oxybutynin has a complex molecular structure characterized by:

  • Molecular Weight: Approximately 357.486 g/mol.
  • Structural Features: It includes a diethylamino group, a butynyl chain, and a cyclohexyl moiety attached to a phenolic structure.

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or Nuclear Magnetic Resonance spectroscopy, which reveal details about its conformation and interactions at the molecular level . The compound's chirality plays a crucial role in its biological activity, as different enantiomers exhibit varying potencies at muscarinic receptors.

Chemical Reactions Analysis

Oxybutynin participates in various chemical reactions, primarily involving:

  • Hydrolysis: Under certain conditions, oxybutynin can hydrolyze to yield its metabolites.
  • Metabolic Pathways: In vivo, oxybutynin undergoes significant metabolism via the cytochrome P450 enzyme system, particularly CYP3A4, leading to the formation of active metabolites such as N-desethyloxybutynin .

These reactions are important for understanding both the pharmacokinetics and potential side effects associated with oxybutynin therapy.

Mechanism of Action

Oxybutynin primarily acts as an antagonist at muscarinic acetylcholine receptors, particularly M3 receptors located in the bladder. By blocking these receptors, oxybutynin reduces involuntary contractions of the bladder smooth muscle, thereby alleviating symptoms associated with overactive bladder syndrome such as urgency and frequency .

Physical and Chemical Properties Analysis

Oxybutynin possesses several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Melting Point: Approximately 122-124 °C.
  • Solubility: Soluble in water at concentrations up to 50 mg/mL.
  • LogP: 4.3, indicating high lipophilicity which aids in its absorption across biological membranes.
  • pKa: Approximately 8.04, suggesting that it is predominantly ionized at physiological pH .

These properties influence its bioavailability and distribution within the body.

Applications

Oxybutynin is primarily used in clinical settings for:

  • Treatment of Overactive Bladder Syndrome: It effectively reduces urinary urgency and frequency in patients suffering from this condition.
  • Neurogenic Bladder Management: Oxybutynin is beneficial for patients with neurogenic bladder due to spinal cord injuries or neurological diseases .
  • Research Applications: Studies have explored oxybutynin's potential roles beyond urological applications, including its effects on other smooth muscle tissues due to its antispasmodic properties.

In addition to its established uses, ongoing research continues to investigate new formulations and delivery methods for oxybutynin to enhance patient compliance and therapeutic outcomes .

Pharmacological Mechanisms of Action

Muscarinic Receptor Antagonism and Subtype Selectivity

Oxybutynin functions primarily as a competitive antagonist at postganglionic muscarinic acetylcholine receptors, exhibiting moderate selectivity for the M3 receptor subtype over M2 receptors in human detrusor smooth muscle. Muscarinic M3 receptors mediate physiologically significant bladder contractions through Gq-protein coupling, leading to phospholipase C activation, inositol trisphosphate generation, and intracellular calcium release [1] [7]. Binding studies confirm oxybutynin’s affinity for all five muscarinic subtypes (M1–M5), with functional potency (pA₂ value of 7.8 ± 0.1 in human detrusor) attributable predominantly to its R-enantiomer [1] [6] [10].

Table 1: Muscarinic Receptor Affinity and Functional Impact of Oxybutynin

Receptor SubtypePrimary Tissue LocationFunctional Consequence of AntagonismOxybutynin Selectivity
M3Detrusor smooth muscleInhibition of contraction initiationModerate selectivity
M2Detrusor smooth muscleReduced inhibition of relaxation pathwaysLower affinity than M3
M1Salivary glands, CNS neuronsDry mouth, cognitive effectsHigh affinity
M4/M5CNS neuronsUncertain clinical relevanceModerate affinity

This receptor blockade directly inhibits acetylcholine-induced detrusor contraction. Importantly, while M2 receptors are more abundant in the bladder, their blockade appears less critical for oxybutynin’s therapeutic effect, as M2 activation primarily opposes sympathetically mediated detrusor relaxation via cAMP inhibition [7] [9]. The drug’s moderate M3 selectivity contributes to its clinical efficacy but does not eliminate binding to extravesical muscarinic receptors (e.g., M1 in salivary glands), explaining common anticholinergic side effects [6] [10].

Antispasmodic Activity and Direct Smooth Muscle Relaxation

Beyond muscarinic antagonism, oxybutynin demonstrates direct smooth muscle relaxant properties independent of neuronal pathways. In vitro studies using isolated human and animal detrusor strips reveal:

  • Calcium Channel Modulation: Oxybutynin inhibits L-type voltage-gated calcium channels, reducing extracellular calcium influx essential for excitation-contraction coupling. This action suppresses myogenic contractility triggered by non-cholinergic stimuli like electrical field stimulation or potassium chloride depolarization [2] [5].
  • Muscle Spasm Reduction: The spasmolytic effect is potent, estimated at 4-10 times greater than atropine in animal models, suggesting significant non-cholinergic contributions to its therapeutic profile [1] [2].
  • Local Anesthetic Activity: Oxybutynin exhibits sodium channel-blocking properties, potentially dampening afferent nerve excitability within the bladder wall. Although this effect is approximately 500 times weaker than its antimuscarinic activity, it may contribute to reduced sensory symptoms (urgency) in OAB [5] [6].

These combined actions provide broader suppression of detrusor overactivity than achievable through muscarinic blockade alone, particularly in conditions involving myogenic hyperactivity or neurogenic inflammation.

Role of Active Metabolites in Pharmacodynamics

Hepatic cytochrome P450 3A4 (CYP3A4) rapidly metabolizes oxybutynin to N-desethyloxybutynin and other minor metabolites. N-desethyloxybutynin is pharmacologically active and contributes significantly to the drug’s overall effect profile:

  • Equipotent Muscarinic Antagonism: N-desethyloxybutynin exhibits affinity for muscarinic receptors comparable to the parent drug. Functional studies demonstrate similar pA₂ values for inhibiting carbachol-induced contractions in human detrusor muscle (oxybutynin: 7.8 ± 0.1; N-desethyloxybutynin: 7.6 ± 0.1) [10].
  • Differential Tissue Exposure: The plasma concentration ratio of N-desethyloxybutynin to oxybutynin varies dramatically depending on the route of administration due to first-pass metabolism:

Table 2: N-Desethyloxybutynin (DEO) to Oxybutynin (OXY) Ratios by Formulation

FormulationDEO:OXY Plasma RatioPrimary Reason
Immediate-Release Oral5.5:1 to 10:1Extensive hepatic/intestinal first-pass metabolism
Extended-Release Oral~4.3:1Reduced upper GI first-pass metabolism
Transdermal Patch~1.3:1Avoidance of presystemic metabolism
Topical Gel~0.8:1Avoidance of presystemic metabolism
Intravesical InstillationMinimal DEO formationLocal delivery, minimal systemic absorption

[6] [10]

  • Clinical Impact of Metabolite: Higher systemic exposure to N-desethyloxybutynin correlates with increased incidence of anticholinergic side effects like dry mouth, likely due to its greater difficulty crossing the blood-brain barrier compared to the more lipophilic parent compound and/or its affinity for salivary gland receptors [1] [6] [10]. Formulations minimizing first-pass metabolism (transdermal, topical) achieve lower metabolite ratios, potentially improving tolerability while maintaining efficacy via parent drug activity.

Modulation of Cholinergic Neurotransmission in the Lower Urinary Tract

Oxybutynin modulates bladder function at multiple levels within the neural circuitry controlling micturition:

  • Efferent Pathway Inhibition: By blocking postganglionic muscarinic receptors on detrusor smooth muscle cells, oxybutynin interrupts the final common pathway for parasympathetically (pelvic nerve) mediated bladder contractions. This directly reduces the magnitude of involuntary detrusor contractions during the storage phase [1] [9].
  • Afferent Nerve Signaling Suppression: Muscarinic receptors (particularly M2 and M3 subtypes) are expressed on bladder afferent nerves, especially C-fibers. Antagonism by oxybutynin and N-desethyloxybutynin dampens afferent firing in response to bladder filling and contraction. This reduces the sensation of urgency and the intensity of signals relayed via pelvic and hypogastric nerves to spinal cord (L6-S1, T11-L2) and pontine micturition centers [4] [7] [9].
  • Ganglionic Transmission Effects: Prejunctional muscarinic receptors (M1 facilitatory, M2/M4 inhibitory) modulate acetylcholine release at parasympathetic ganglia. Oxybutynin likely modulates ganglionic transmission, though this effect is secondary to its postjunctional actions [7] [9].
  • Interaction with Urothelium/Suburothelium: Non-neuronal acetylcholine release from the urothelium contributes to detrusor overactivity and afferent sensitization. Oxybutynin antagonizes muscarinic receptors on urothelial cells and suburothelial myofibroblasts, potentially reducing autocrine/paracrine signaling that promotes hyperactivity and afferent nerve excitation [4] [9].

This multilevel suppression of cholinergic signaling increases bladder capacity, reduces urinary frequency and urgency, and decreases incontinence episodes by stabilizing detrusor muscle activity and dampening pathological sensory inputs.

Properties

CAS Number

5633-20-5

Product Name

Oxybutynin

IUPAC Name

4-(diethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

InChI

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3

InChI Key

XIQVNETUBQGFHX-UHFFFAOYSA-N

SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Solubility

1.00e-02 g/L

Synonyms

4-(diethylamino)-2-butynyl-alpha-cyclohexyl-alpha-hydroxybenzeneacetate
4-(diethylamino)-2-butynyl-alpha-phenylcyclohexaneglycolate
Apo-Oxybutynin
Contimin
Cystonorm
Cystrin
Ditropan
Dresplan
Dridase
Driptane
gelnique
Gen-Oxybutynin
Novo-Oxybutynin
Nu-Oxybutyn
Oxyb AbZ
Oxybugamma
Oxybutin Holsten
Oxybuton
oxybutynin
Oxybutynin AL
Oxybutynin AZU
oxybutynin chloride
Oxybutynin Heumann
Oxybutynin Hexal
oxybutynin hydrochloride
Oxybutynin Stada
oxybutynin von ct
Oxybutynin-Puren
Oxybutynin-ratiopharm
Oxymedin
Oxytrol
PMS-Oxybutynin
Pollakisu
Renamel
Ryol
Spasmex Oxybutynin
Spasyt
Tavor
Zatu

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.